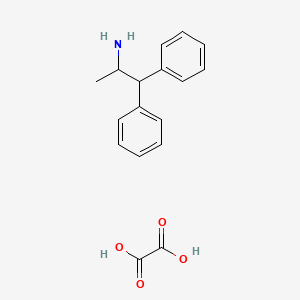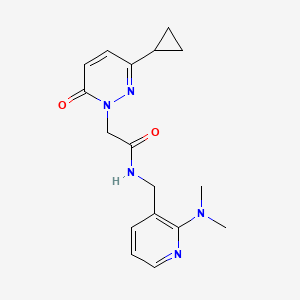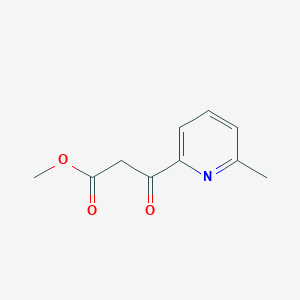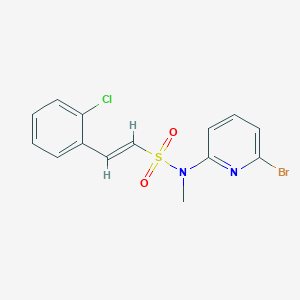
1,1-Diphenylpropan-2-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
1,1-Diphenylpropan-2-amine oxalateine works by increasing the release of dopamine and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in feelings of pleasure, increased energy, and heightened alertness.
Biochemical and Physiological Effects
1,1-Diphenylpropan-2-amine oxalateine has a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. Long-term use of 1,1-Diphenylpropan-2-amine oxalateine can lead to severe health problems, such as heart disease, stroke, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Diphenylpropan-2-amine oxalateine has been used in laboratory experiments to study its effects on the brain and behavior. It has been found to be a useful tool for studying dopamine and norepinephrine release in the brain. However, the use of 1,1-Diphenylpropan-2-amine oxalateine in laboratory experiments is limited due to its potential for abuse and dependence.
Direcciones Futuras
There are several future directions for research on 1,1-Diphenylpropan-2-amine oxalateine. One area of research is the development of new treatments for 1,1-Diphenylpropan-2-amine oxalateine addiction. Another area of research is the development of new medications that target the dopamine and norepinephrine systems in the brain. Additionally, there is a need for further research on the long-term health effects of 1,1-Diphenylpropan-2-amine oxalateine use.
Métodos De Síntesis
The synthesis of 1,1-Diphenylpropan-2-amine oxalateine involves the reduction of ephedrine or pseudoephedrine using various reagents and solvents. The most common method involves the use of red phosphorus and iodine, which is known as the "Nazi method." This method is highly dangerous and can result in explosions and fires. Other methods involve the use of lithium or sodium hydroxide and anhydrous ammonia.
Aplicaciones Científicas De Investigación
1,1-Diphenylpropan-2-amine oxalateine has been extensively studied for its effects on the brain and behavior. It has been found to increase dopamine and norepinephrine levels in the brain, leading to feelings of euphoria and increased energy. 1,1-Diphenylpropan-2-amine oxalateine has also been studied for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Propiedades
IUPAC Name |
1,1-diphenylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.C2H2O4/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-12,15H,16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWZEVYCKJJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)




![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)

![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)
